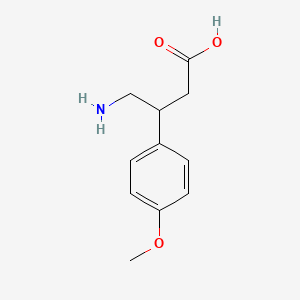

4-Amino-3-(4-methoxy-phenyl)-butyric acid

Description

Contextualization of Butyric Acid Derivatives with Aromatic and Amine Functionalities

Butyric acid and its derivatives are a well-established class of compounds with diverse biological activities and applications. nih.govnih.gov The incorporation of aromatic and amine functionalities into the butyric acid scaffold dramatically expands their chemical space and potential uses. Aromatic groups can influence the molecule's electronic properties, solubility, and potential for pi-stacking interactions, which are crucial in materials science and medicinal chemistry. mdpi.com The amine group, a fundamental functional group in organic chemistry, imparts basicity and can serve as a key site for further chemical modifications and the formation of various bonds. utexas.edu

The combination of these functionalities in a single molecule, as seen in 4-Amino-3-(4-methoxyphenyl)-butyric acid, creates a bifunctional compound with a wide range of synthetic possibilities. These derivatives are being explored for their potential in developing new pharmaceuticals, agrochemicals, and advanced materials. nbinno.commdpi.com Research into similar structures has highlighted their importance as intermediates in the synthesis of complex molecules with potential therapeutic effects, such as analgesic and anti-inflammatory properties. nbinno.com

The Compound's Significance as a Versatile Synthetic Building Block

4-Amino-3-(4-methoxyphenyl)-butyric acid's true strength in contemporary chemical research lies in its versatility as a synthetic building block. chemimpex.com The presence of multiple reactive sites—the carboxylic acid, the amine group, and the aromatic ring—allows for a wide array of chemical transformations. This enables chemists to use this single compound to construct a diverse library of more complex molecules.

In peptide synthesis, for instance, the amine and carboxylic acid groups are fundamental for forming peptide bonds. chemimpex.com The methoxyphenyl group can also be modified to introduce other functionalities or to fine-tune the properties of the final peptide. Its use as an intermediate in the synthesis of preclinical candidates underscores its importance in the early stages of drug discovery. nbinno.com Furthermore, its ability to be incorporated into polymers opens up avenues for the development of advanced materials with tailored properties. nbinno.comchemimpex.com

Below is a table summarizing the key properties of 4-Amino-3-(4-methoxyphenyl)-butyric acid:

| Property | Value |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 24314-15-6 |

| Melting Point | 189 - 190 °C |

Note: Data sourced from various chemical suppliers and databases. echemi.comscbt.comchemicalbook.com

Research Landscape and Potential Applications in Advanced Organic Synthesis

The current research landscape for 4-Amino-3-(4-methoxyphenyl)-butyric acid and related compounds is vibrant and expanding. Scientists are actively exploring its use in the synthesis of novel compounds with potential applications in medicine and materials science. nbinno.comchemimpex.com Its structural motifs are found in various biologically active molecules, making it a target for synthetic chemists aiming to create new therapeutic agents.

In advanced organic synthesis, this compound can be utilized in a variety of reactions, including but not limited to:

Amide bond formation: The carboxylic acid and amine groups can be used to form amide linkages, a cornerstone of many synthetic pathways.

N-alkylation and N-acylation: The amine group can be readily modified through alkylation or acylation to introduce new substituents.

Electrophilic aromatic substitution: The electron-rich methoxyphenyl ring can undergo substitution reactions to add further complexity to the molecule.

The potential to create diverse molecular architectures from this single building block makes it a valuable tool for chemists. As research continues, it is anticipated that new and innovative applications for 4-Amino-3-(4-methoxyphenyl)-butyric acid will emerge, further solidifying its importance in the field of organic chemistry. nbinno.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUTESMNAONPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Amino 3 4 Methoxy Phenyl Butyric Acid

Overview of Chemical Synthetic Strategies

The construction of the 4-amino-3-(4-methoxyphenyl)-butyric acid backbone can be achieved through several chemical routes. These strategies often involve the formation of the C3-C4 bond or the C2-C3 bond as the key step, followed by functional group interconversions to yield the final product.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 4-amino-3-(4-methoxy-phenyl)-butyric acid reveals several potential disconnections. A primary disconnection can be made at the C3-N bond, suggesting a late-stage amination of a suitable precursor. However, a more common and versatile approach involves disconnection of the C3-C4 bond, which points towards a conjugate addition (Michael addition) strategy.

In this Michael addition approach, the C3-C4 bond is formed by the addition of a nucleophile to an α,β-unsaturated carbonyl compound or a nitroalkene. For instance, a malonate derivative can serve as a C2-carboxyl synthon, adding to a nitrostyrene (B7858105) derivative bearing the 4-methoxyphenyl (B3050149) group. Subsequent reduction of the nitro group and decarboxylation would furnish the target molecule.

Alternatively, a disconnection of the C2-C3 bond suggests a strategy starting from a 3-(4-methoxyphenyl)propanoic acid derivative, with subsequent introduction of the aminomethyl group at the C2 position. However, the conjugate addition approach is generally more convergent and offers better opportunities for stereocontrol at the C3 position.

A plausible retrosynthetic pathway is outlined below:

Figure 1: A plausible retrosynthetic analysis of this compound, highlighting key disconnections leading back to simpler starting materials.

Development of Novel and Efficient Synthetic Routes

Building upon the retrosynthetic analysis, several efficient synthetic routes have been developed for compounds structurally related to 4-amino-3-(4-methoxyphenyl)-butyric acid. A common route commences with the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, to form a cinnamic acid derivative.

Another prevalent strategy involves the Henry reaction (nitroaldol reaction) between 4-methoxybenzaldehyde and a nitroalkane, followed by dehydration to yield a nitrostyrene derivative. This intermediate is a key precursor for subsequent conjugate addition reactions. The reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., Zn/HCl, Fe/HCl).

Stereoselective Synthesis of Enantiomers and Diastereomers

The biological activity of many β-substituted γ-amino acids is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of paramount importance.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to afford the enantiomerically enriched product.

For the synthesis of β-aryl-γ-amino acids, Evans' oxazolidinone auxiliaries have been successfully employed. For example, an N-cinnamoyl oxazolidinone derivative can undergo a diastereoselective conjugate addition of a nucleophile, with the chiral auxiliary directing the approach of the nucleophile to one face of the double bond. Subsequent hydrolysis removes the auxiliary and provides the desired enantiomer of the carboxylic acid.

Another effective class of chiral auxiliaries is based on pseudoephedrine. Amides derived from pseudoephedrine and cinnamic acid can undergo diastereoselective conjugate addition reactions. The chiral environment provided by the pseudoephedrine scaffold effectively controls the formation of the new stereocenter. The auxiliary can then be cleaved under acidic or basic conditions.

| Chiral Auxiliary | Key Reaction | Typical Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinone | Conjugate addition of a Gilman reagent | >95% |

| Pseudoephedrine | Conjugate addition of a Grignard reagent | >90% |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Organocatalysis: Chiral amines, such as derivatives of proline, have emerged as powerful organocatalysts for the asymmetric Michael addition of aldehydes or ketones to nitroalkenes. In the context of synthesizing this compound, an aldehyde could be added to (E)-1-(4-methoxyphenyl)-2-nitroethene in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst. This reaction typically proceeds with high enantioselectivity, establishing the stereocenter at the C3 position. The resulting nitro-aldehyde can then be converted to the target γ-amino acid through oxidation of the aldehyde and reduction of the nitro group.

Metal Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric transformations. For instance, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters is a powerful method for creating chiral carbon-carbon bonds. A cinnamate (B1238496) ester could be subjected to a copper-catalyzed addition of a suitable nucleophile in the presence of a chiral phosphine (B1218219) ligand to set the stereocenter at the C3 position.

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (e.e.) |

| Diarylprolinol silyl ether | Michael addition of aldehydes to nitrostyrene | >90% |

| Cu(I)/Chiral Phosphine | Conjugate addition to cinnamate ester | >95% |

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and a new stereocenter is introduced with a specific configuration relative to the existing one. A common strategy in the synthesis of γ-amino acids involves the diastereoselective reduction of a β-keto ester or a similar precursor.

For example, a β-keto ester intermediate, which can be synthesized via the condensation of a 4-methoxyphenyl-derived ketone with an ester enolate, can be reduced to a β-hydroxy ester. The choice of reducing agent and reaction conditions can control the diastereoselectivity of this reduction. For instance, reduction with sodium borohydride (B1222165) in the presence of a chelating agent like zinc chloride can favor the formation of the syn-diol, while other conditions might favor the anti-diol. The resulting hydroxyl group can then be converted to an amino group, for example, via a Mitsunobu reaction with subsequent hydrolysis, to afford the desired diastereomer of the target compound.

Optimization of Reaction Conditions and Yield Enhancement

In asymmetric synthesis, such as the Michael addition of nitromethane (B149229) to a chalcone (B49325) derivative—a common route for β-aryl-γ-aminobutyric acids—the choice of catalyst and reaction conditions is paramount. For instance, in the synthesis of a Phenibut precursor, the use of a chiral thiourea (B124793) organocatalyst in specific solvents like toluene (B28343) and methanol (B129727) has been optimized to achieve high yields and enantioselectivities. researchgate.net The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, often around 12 hours at room temperature. researchgate.net

Table 1: Comparison of Synthetic Approaches for GABA Analogues

| Approach | Key Features | Advantages |

| Conventional Multi-Step Synthesis | Isolation and purification of intermediates | High purity of intermediates |

| One-Pot Synthesis | Consecutive reactions in a single vessel | Increased yield, reduced waste, better atom economy openmedicinalchemistryjournal.com |

| Asymmetric Organocatalysis | Use of chiral catalysts (e.g., thioureas) | High enantioselectivity researchgate.net |

Enzyme-Catalyzed Synthetic Routes

Chemoenzymatic approaches offer powerful tools for the synthesis of enantiomerically pure this compound, leveraging the high selectivity of enzymes for specific transformations.

Biocatalytic Transformations for Chiral Resolution

Kinetic resolution is a widely used biocatalytic method to separate enantiomers from a racemic mixture. Lipases are particularly versatile enzymes for this purpose, often employed in the hydrolysis of racemic esters of amino acids. Lipases such as those from Pseudomonas and Rhizopus species can selectively hydrolyze the L-amino acid esters in an aqueous solution, allowing for the separation of the unreacted D-ester and the hydrolyzed L-acid. nih.gov This strategy is applicable to a wide range of natural and unnatural amino acids. nih.gov For instance, lipase-mediated resolution of (E)-4-(4-methoxyphenyl)but-3-en-2-ol, a structurally related compound, has been successfully demonstrated. researchgate.net

Transaminases are another class of enzymes that are highly effective for the kinetic resolution of amines and amino acids. An (S)-selective ω-transaminase can be used to convert the (S)-enantiomer of a racemic amino acid into the corresponding keto acid, leaving the (R)-enantiomer untouched. nih.gov To drive the reaction to completion, a co-substrate recycling system is often employed. For example, an L-amino acid oxidase can be used to recycle the pyruvate (B1213749) co-substrate by oxidizing the L-alanine by-product. nih.gov

Table 2: Enzymes Used in Chiral Resolution of Amino Acids and Derivatives

| Enzyme | Reaction Type | Substrate Type | Selectivity |

| Lipase (B570770) (e.g., Pseudomonas sp.) | Hydrolysis | Racemic amino acid esters | High for L-enantiomers nih.gov |

| Transaminase (ω-TA) | Transamination | Racemic amines/amino acids | Enantioselective (S or R) nih.gov |

| Amino Acid Oxidase (LAAO) | Oxidation | L-amino acids | Co-substrate recycling nih.gov |

Enzymatic Derivatization for Enhanced Selectivity

Enzymatic derivatization can be employed to enhance the selectivity of subsequent chemical or enzymatic steps. For example, the selective acylation of an amino alcohol precursor using a lipase can be a key step in a chemoenzymatic synthesis. Lipase-catalyzed acylation of alcohols under low water activity conditions is a well-established method for preparing enantiomerically enriched esters. nih.gov This approach can be applied to intermediates in the synthesis of this compound to introduce a chiral center with high enantiomeric excess. The choice of lipase and acylating agent is crucial for achieving high selectivity. polimi.it

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including this compound and its analogues.

Solvent-Free or Environmentally Benign Solvent Systems

The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent for many enzymatic reactions, such as lipase-catalyzed hydrolysis for chiral resolution. nih.gov In chemical synthesis, the replacement of hazardous solvents with greener alternatives is a key objective. For instance, visible-light photoredox-catalysed reactions for the synthesis of 1,2-amino alcohols have been successfully carried out in water at room temperature, offering a mild and environmentally friendly protocol. rsc.org The development of one-pot syntheses can also reduce solvent usage by eliminating the need for solvent-intensive workup and purification steps between reactions. openmedicinalchemistryjournal.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred in green synthesis. nih.gov The synthesis of ibuprofen (B1674241) provides a classic example of how a "green" route with higher atom economy (around 77%) can be significantly more sustainable than a traditional "brown" route (around 40% atom economy). monash.edu

Renewable Feedstocks and Catalysts

The synthesis of specialized chemical compounds such as this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the use of renewable resources and sustainable catalytic methods. While specific research on the production of this compound directly from renewable feedstocks is not extensively documented, plausible synthetic strategies can be extrapolated from established chemoenzymatic and biocatalytic approaches for structurally similar molecules. These strategies focus on the valorization of biomass and the application of enzymatic catalysts to build complex chiral molecules.

A promising avenue for the synthesis of the aromatic core of this compound lies in the utilization of lignin (B12514952), a major component of lignocellulosic biomass. Lignin is an abundant, renewable biopolymer rich in aromatic subunits, including those with methoxy-phenyl structures. rsc.orgwhiterose.ac.uk Catalytic depolymerization of lignin can yield a variety of valuable aromatic platform chemicals, such as guaiacol (B22219) and other phenylpropane derivatives, which could serve as precursors to the 4-methoxyphenyl portion of the target molecule. tandfonline.comresearchgate.net

Once a suitable aromatic precursor is obtained from a renewable source like lignin, chemoenzymatic methods offer a green pathway for the construction of the chiral amino acid structure. A key transformation in the synthesis of chiral amines is the asymmetric amination of a prochiral ketone. This can be efficiently achieved using biocatalysts, particularly transaminases. acs.orgnih.gov

A hypothetical chemoenzymatic route could involve:

Derivation of a Precursor from Lignin: Catalytic processing of lignin to produce a compound like 3-(4-methoxy-phenyl)-propionic acid or a related derivative.

Formation of a Prochiral Ketone: Chemical synthesis steps to convert the lignin-derived precursor into 4-(4-methoxyphenyl)-3-oxobutanoic acid.

Biocatalytic Transamination: The use of an engineered ω-transaminase to catalyze the asymmetric transfer of an amino group from an amino donor (e.g., L-alanine) to the ketone, yielding the desired (R)- or (S)-enantiomer of this compound. researchgate.netnih.gov

The effectiveness of transaminases for the synthesis of complex chiral amines has been well-established in the pharmaceutical industry. nih.govuab.cat Advances in protein engineering have expanded the substrate scope of these enzymes, making them capable of accepting bulky aromatic substrates. nih.gov Furthermore, multi-enzymatic cascade reactions can be employed to overcome unfavorable reaction equilibria and drive the synthesis towards high product yields. uab.cat

Another potential, though more complex, approach involves the de novo biosynthesis of the target molecule using metabolically engineered microorganisms. The shikimate pathway is the natural route for the biosynthesis of aromatic amino acids like phenylalanine and tyrosine from simple sugars such as glucose. longdom.org Through significant genetic modification, it might be feasible to engineer a microorganism to produce a non-canonical amino acid like this compound. This would involve introducing and optimizing novel enzymatic pathways to extend the natural biosynthetic route.

The following table summarizes potential renewable feedstocks and biocatalysts that could be relevant for the sustainable synthesis of this compound, based on analogous transformations.

| Feedstock/Precursor | Catalyst Type | Transformation | Potential Product/Intermediate |

| Lignin | Heterogeneous Catalyst | Depolymerization | Aromatic platform chemicals (e.g., guaiacol, phenylpropanoids) |

| Glucose | Engineered Microorganism | Fermentation / Biosynthesis | Shikimate pathway intermediates |

| Prochiral Ketone | ω-Transaminase | Asymmetric Amination | Chiral Amine (e.g., this compound) |

| 2-Oxo-4-phenylbutyric acid | Dehydrogenase | Asymmetric Reduction (analogous reaction for precursor synthesis) | (R)-2-Hydroxy-4-phenylbutyric acid |

While these approaches are currently speculative for the specific target compound, they represent the forefront of research in sustainable chemical synthesis and offer a clear roadmap for future development. The integration of renewable feedstocks, such as biomass-derived aromatics, with highly selective and efficient biocatalysts, like transaminases, holds the key to developing environmentally benign manufacturing processes for complex, high-value molecules. researchgate.netnih.govrsc.org

Chemical Transformations and Derivatization Strategies of 4 Amino 3 4 Methoxy Phenyl Butyric Acid

Functionalization of the Amino Group

The primary amino group serves as a versatile nucleophilic center, enabling various modifications to introduce new substituents and build molecular complexity.

Acylation and Amidation Reactions

The nucleophilic nitrogen atom of the amino group can readily react with acylating agents such as acid chlorides, anhydrides, and activated esters to form N-acyl derivatives (amides). This transformation is fundamental in peptide synthesis and for modifying the compound's physicochemical properties.

A common strategy in the synthesis of related compounds involves the use of protecting groups, which is a form of acylation. For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This reversible modification prevents the amino group from participating in unwanted side reactions while other parts of the molecule are being manipulated.

Table 1: Representative N-Acylation Reactions

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| N-Acetylation | Acetyl Chloride or Acetic Anhydride | N-Acetyl derivative | Modifies polarity and biological activity. |

| N-Benzoylation | Benzoyl Chloride | N-Benzoyl derivative | Introduces an aromatic moiety. |

| Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | N-Boc protected amino acid | Protects the amino group during multi-step synthesis. |

Reductive Amination and Alkylation

Reductive amination, also known as reductive alkylation, is a powerful method for introducing alkyl groups onto the nitrogen atom. wikipedia.org This two-step, often one-pot, process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base). The imine is then reduced in situ to the corresponding secondary amine. acsgcipr.orgchemistrysteps.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine in the presence of the starting carbonyl compound. chemistrysteps.com This method avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.

For 4-Amino-3-(4-methoxy-phenyl)-butyric acid, this reaction would allow for the synthesis of a diverse library of N-alkyl derivatives.

Reaction Scheme: General Reductive Amination

Step 1 (Imine Formation): R-NH₂ + R'CHO ⇌ R-N=CHR' + H₂O

Step 2 (Reduction): R-N=CHR' + [H] → R-NH-CH₂R'

Formation of Heterocyclic Scaffolds

As a γ-amino acid, this compound can undergo intramolecular cyclization to form a five-membered heterocyclic ring known as a lactam. This reaction, driven by the proximity of the nucleophilic amino group and the electrophilic carboxylic acid, results in the formation of a 4-(4-methoxy-phenyl)-2-pyrrolidinone scaffold.

The cyclization is typically promoted by heating or by activating the carboxylic acid group, for instance, by converting it to an ester or acid chloride. In the synthesis of phenibut, the reverse reaction, the hydrolysis of the 4-phenyl-2-pyrrolidinone lactam with strong acid (e.g., 6N HCl) under reflux, is a key step to yield the final open-chain amino acid. chemicalbook.comchemicalbook.com This demonstrates the equilibrium nature of the cyclization, which can be shifted based on reaction conditions. This intramolecular amidation is a crucial transformation for this class of compounds. scirp.org

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group provides an electrophilic carbon center and an acidic proton, enabling transformations such as esterification, amide bond formation, and reduction.

Esterification and Amide Bond Formation

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic catalysis, a process known as Fischer esterification. For example, refluxing the compound in methanol (B129727) or ethanol (B145695) with a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl ester. Esters are often used as protected forms of the carboxylic acid or as intermediates in synthesis due to their modified reactivity and solubility. thieme-connect.com In the synthesis of baclofen (B1667701) precursors, esterification is a common step. sciencemadness.org

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Boron-based reagents have also been shown to be effective for direct amidation reactions. nih.gov This intermolecular reaction allows for the connection of the core molecule to a wide variety of amine-containing structures.

Table 2: Representative Carboxylic Acid Derivatization

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Methanol, cat. H₂SO₄ | Methyl Ester | Reflux |

| Amide Coupling | Benzylamine, EDC/DCC | N-Benzyl Amide | Room Temperature, Anhydrous Solvent |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The product of this reaction would be 4-amino-3-(4-methoxyphenyl)butan-1-ol, a valuable amino alcohol intermediate. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk

Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation is usually accomplished via a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder or more selective reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride for acid chlorides). libretexts.org

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic chemistry. nih.gov For this compound, this reaction would yield 1-(4-methoxyphenyl)-3-aminopropane. While thermodynamically favorable, the reaction typically requires catalysis due to slow kinetics. nih.gov Several methods can be employed for the decarboxylation of amino acids.

Photoredox catalysis has emerged as a mild and effective method for the decarboxylation of carboxylic acids, including α-amino acids, to generate alkyl radicals. mdpi.com These radicals can then be trapped to form a variety of products. Another approach involves the conversion of the carboxylic acid to a thioacid, followed by photochemically activated elimination of carbonyl sulfide (B99878) (COS) to achieve decarboxylation under mild conditions. mdpi.com Enzymatic methods, utilizing decarboxylases, also offer a highly specific route for this transformation, often dependent on cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP) for α-amino acids or flavin-dependent enzymes for other substrates. nih.gov

Table 1: Potential Decarboxylation Strategies

| Method | Reagents/Conditions | Product | General Applicability |

| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), Light (e.g., Blue LED) | 1-(4-methoxyphenyl)-3-aminopropane | Mild, tolerant of various functional groups |

| Thioacid Decarboxylation | Conversion to thioester, then photolysis | 1-(4-methoxyphenyl)-3-aminopropane | Two-step process, mild conditions |

| Enzymatic Decarboxylation | Specific decarboxylase enzyme | 1-(4-methoxyphenyl)-3-aminopropane | High specificity, requires enzyme availability |

Aromatic Ring Functionalization

The methoxy-substituted phenyl ring of the title compound is a prime site for functionalization, allowing for the modulation of the molecule's electronic, steric, and lipophilic properties. Electrophilic aromatic substitution and metal-catalyzed cross-coupling are two powerful strategies to achieve this.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a foundational reaction for modifying aromatic systems. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, the regiochemical outcome of SEAr is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orgnih.gov Conversely, the 3-(4-aminobutyric acid) alkyl side chain is generally considered a weak deactivating group and also an ortho, para-director. The powerful activating and directing effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to it (C2 and C6 positions), with the para position already being occupied. Steric hindrance from the side chain might influence the ratio of substitution at the C2 versus C6 positions.

Common SEAr reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. nih.gov

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. nih.gov

Friedel-Crafts Acylation: Introduction of an acyl group (e.g., acetyl) using an acyl chloride and a strong Lewis acid like aluminum trichloride. wikipedia.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Major Product(s) |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-Amino-3-(2-bromo-4-methoxy-phenyl)-butyric acid |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Amino-3-(4-methoxy-2-nitro-phenyl)-butyric acid |

| Acylation | CH₃CO⁺ | CH₃COCl / AlCl₃ | 4-Amino-3-(2-acetyl-4-methoxy-phenyl)-butyric acid |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate, via electrophilic aromatic substitution as described previously.

Once a derivative such as 4-Amino-3-(2-bromo-4-methoxy-phenyl)-butyric acid is prepared, it can serve as a substrate in various palladium- or copper-catalyzed reactions: researchgate.net

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl derivative, respectively. eie.gr

Stille Coupling: Reaction with an organostannane reagent. This method is noted for its tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine to introduce a new nitrogen-based substituent. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

These reactions significantly expand the structural diversity achievable from the parent molecule, enabling the synthesis of complex derivatives. prismbiolab.com

Synthesis of Structural Analogues and Hybrid Molecules

The generation of structural analogues is a key strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties. This can be achieved by modifying the carbon skeleton or by replacing key functional groups with isosteres.

Chain Elongation and Shortening Strategies

Modification of the butyric acid side chain can lead to homologues with altered conformational flexibility and spacing between the key amino and carboxyl functional groups.

Chain Elongation: To synthesize a delta-amino acid analogue, one could employ a homologation sequence. For instance, the carboxylic acid could be reduced to a primary alcohol, converted to a leaving group (e.g., tosylate or bromide), and then displaced with cyanide. Subsequent hydrolysis of the nitrile would yield the chain-elongated carboxylic acid.

Chain Shortening: Accessing the corresponding aminopropionic acid derivative could be achieved through synthetic routes starting from different precursors, such as the addition of a suitable nucleophile to a cinnamic acid derivative. Direct shortening of the existing butyric acid chain is often more complex and less common than building the shorter analogue from a different starting material.

Isosteric Replacements and Bioisosteric Design

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy can be applied to several parts of the this compound scaffold.

Carboxylic Acid Isosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. semanticscholar.org It can be replaced by various acidic or neutral surrogates to improve these characteristics while maintaining the necessary interactions with a biological target. acs.org Common replacements include tetrazoles, phosphonic acids, hydroxamic acids, and various heterocyclic motifs like 3-hydroxyisoxazole. nih.govnih.gov

Methoxy Group Replacements: The methoxy group can be replaced to alter the electronic properties and metabolic stability of the aromatic ring. cambridgemedchemconsulting.com Potential isosteres include other alkoxy groups, alkyl groups, halogens (F, Cl), a trifluoromethyl group (-CF₃), or a cyano group (-CN). scripps.edu

Table 3: Common Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Potential Property Change |

| Carboxylic Acid (-COOH) | Tetrazole, Phosphonic Acid (-PO₃H₂) | Modulated pKa, altered polarity, improved metabolic stability |

| Methoxy Group (-OCH₃) | Fluoro (-F), Trifluoromethyl (-CF₃) | Increased lipophilicity, altered electronic effects |

| Phenyl Ring | Pyridyl Ring, Thiophene Ring | Introduction of H-bond acceptors/donors, altered polarity |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Increased sp³ character, improved solubility, reduced lipophilicity |

Conjugation with Peptides, Polymers, or Nanomaterials

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid group, offers versatile opportunities for its conjugation to peptides, polymers, and nanomaterials. These conjugation strategies are pivotal for modulating the compound's pharmacokinetic profile, enhancing its targeting capabilities, and developing novel biomaterials or therapeutic delivery systems. The chemical transformations primarily involve the formation of stable covalent bonds through reactions targeting either the amino or the carboxyl moiety.

Conjugation with Peptides

The conjugation of this compound to peptides is typically achieved through the formation of an amide bond, a fundamental linkage in peptide chemistry. researchgate.netmasterorganicchemistry.com This process involves the activation of the carboxylic acid group of either the peptide or the this compound, followed by nucleophilic attack from the free amino group of the other molecule.

Standard peptide coupling reagents are employed to facilitate this reaction, minimizing side reactions and ensuring high yields. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine.

Key Coupling Reagents and Methods:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid. rsc.org Often, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are included to form a more stable active ester, which then reacts with the amine to form the amide bond, reducing the risk of racemization. rsc.org

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that generate active esters, leading to rapid and clean amide bond formation. luxembourg-bio.com These are often preferred for their high efficiency and the low incidence of side reactions.

The choice of strategy depends on whether the N-terminus or C-terminus of the peptide is being targeted for conjugation. If the C-terminus of this compound is to be linked to the N-terminus of a peptide, its carboxylic acid is activated. Conversely, to link the N-terminus of this compound to a peptide's C-terminus or a carboxylic acid side chain (e.g., of aspartic or glutamic acid), the peptide's carboxyl group is activated.

| Conjugation Strategy | Activating Reagent | Functional Group Targeted on this compound | Resulting Linkage |

| Peptide N-terminus Coupling | EDC/NHS, HATU, HBTU | Carboxylic Acid | Amide Bond |

| Peptide C-terminus Coupling | EDC/NHS, HATU, HBTU | Primary Amine | Amide Bond |

| Peptide Side-Chain Coupling (e.g., Asp/Glu) | EDC/NHS, HATU, HBTU | Primary Amine | Amide Bond |

Conjugation with Polymers

The covalent attachment of this compound to polymers can significantly alter its solubility, stability, and biodistribution. The conjugation strategies are dependent on the functional groups available on the polymer backbone.

Polymers with Carboxylic Acid Groups: For polymers such as poly(acrylic acid) or poly(glutamic acid), the same carbodiimide (B86325) or onium salt chemistry used in peptide synthesis can be applied to form an amide bond with the primary amine of this compound. rsc.org

Polymers with Hydroxyl Groups: Polymers like polyethylene (B3416737) glycol (PEG), polyvinyl alcohol, or polysaccharides can be functionalized to react with this compound. The hydroxyl groups can be activated, for example, with p-nitrophenyl chloroformate to create a reactive carbonate that can then react with the amine group. Alternatively, the carboxylic acid of this compound can be coupled to the polymer's hydroxyl groups through esterification, often catalyzed by an acid or using coupling agents like DCC.

Polymers with Amine Groups: For polymers containing primary or secondary amines, such as chitosan (B1678972) or polylysine, the carboxylic acid of this compound can be activated and coupled to form an amide linkage. nih.gov

The resulting polymer-drug conjugates can offer advantages such as controlled release and improved pharmacokinetic profiles.

| Polymer Functional Group | Coupling Chemistry | Functional Group Targeted on this compound | Resulting Linkage |

| Carboxylic Acid (-COOH) | Carbodiimide (EDC/NHS) | Primary Amine (-NH2) | Amide |

| Hydroxyl (-OH) | Esterification (e.g., DCC) | Carboxylic Acid (-COOH) | Ester |

| Amine (-NH2) | Carbodiimide (EDC/NHS) | Carboxylic Acid (-COOH) | Amide |

Conjugation with Nanomaterials

The functionalization of nanomaterials with this compound can be utilized to create targeted drug delivery systems or novel diagnostic agents. The surface chemistry of the nanomaterial dictates the conjugation strategy. frontiersin.org

Nanoparticles with Surface Carboxylic Acid Groups: Nanoparticles made from polymers like polylactic-co-glycolic acid (PLGA) or those functionalized with carboxylates can be conjugated to the amine group of this compound using carbodiimide chemistry. researchgate.net

Nanoparticles with Surface Amine Groups: Silica or metal nanoparticles are often functionalized with amine-containing silanes (e.g., (3-aminopropyl)triethoxysilane, APTES). rsc.org The carboxylic acid of this compound can then be coupled to these surface amines via amide bond formation. nih.govcambridge.org

Metal Nanoparticles (e.g., Gold): Gold nanoparticles (AuNPs) can be functionalized with molecules containing thiol or amine groups that form stable bonds with the gold surface. acs.org A bifunctional linker containing a thiol at one end and a reactive group (e.g., NHS ester) at the other can first be attached to the AuNP. Subsequently, the primary amine of this compound can react with the NHS ester to form a stable amide bond.

These surface modifications can improve the biocompatibility and cellular uptake of the nanoparticles and enable targeted delivery to specific tissues or cells. frontiersin.orgmdpi.com

| Nanomaterial Surface | Functionalization/Coupling Strategy | Functional Group Targeted on this compound | Resulting Linkage |

| Carboxylated Nanoparticles | Carbodiimide Chemistry (EDC/NHS) | Primary Amine | Amide |

| Aminated Nanoparticles | Carbodiimide Chemistry (EDC/NHS) | Carboxylic Acid | Amide |

| Gold Nanoparticles | Thiol-linker with NHS ester | Primary Amine | Amide |

Advanced Spectroscopic and Computational Methodologies for Characterization of 4 Amino 3 4 Methoxy Phenyl Butyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-3-(4-methoxy-phenyl)-butyric acid by providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The expected spectra would reveal key structural features.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals correspond to the specific protons in the molecule. For instance, the aromatic protons on the methoxy-substituted phenyl ring would typically appear in the downfield region (δ 6.8-7.3 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet at approximately δ 3.8 ppm. The protons of the butyric acid backbone, including the methine proton at the chiral center (C3) and the adjacent methylene (B1212753) protons (C2 and C4), would appear in the aliphatic region (δ 2.0-3.5 ppm).

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show distinct signals for the carboxyl carbon (~175 ppm), the aromatic carbons (114-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the butyric acid chain (30-50 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (C1) | ~12 (broad s) | ~175 |

| Methylene (C2) | ~2.5 (dd) | ~38 |

| Methine (C3) | ~3.3 (m) | ~42 |

| Methylene (C4) | ~3.0 (dd) | ~45 |

| Aromatic (C1') | - | ~132 |

| Aromatic (C2'/C6') | ~7.2 (d) | ~128 |

| Aromatic (C3'/C5') | ~6.9 (d) | ~114 |

| Aromatic (C4') | - | ~159 |

Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₅NO₃), the expected exact mass is 209.1052 g/mol . HRMS analysis, often coupled with electrospray ionization (ESI), would confirm this mass with high precision (typically within 5 ppm), distinguishing it from other potential compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of a selected precursor ion. nih.govresearchgate.net For the protonated molecule [M+H]⁺ of this compound (m/z 210.1125), collision-induced dissociation (CID) would generate a characteristic fragmentation pattern. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO). nih.govresearchgate.net Specific fragment ions would arise from cleavages along the butyric acid chain and the loss of the methoxy group, providing definitive evidence for the connectivity of the molecule. A similar compound, phenibut, shows a characteristic ion transition of 180.3 → 117.2, corresponding to the fragmentation of the molecular ion. rsu.lv

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components.

The presence of the carboxylic acid group would be indicated by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The amino group (-NH₂) would exhibit N-H stretching vibrations, typically as two bands for a primary amine, in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C-O stretching of the methoxy group would produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). For the related compound phenibut, absorption bands at 3050–2800 cm⁻¹ signify the primary aliphatic amino group, while bands at 1712, 1656, 1668, and 1620 cm⁻¹ indicate the presence of a carboxylic group. world-science.ru

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Amine | N-H stretch | 3300-3500 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkane | C-H stretch | 2850-2960 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles. For chiral molecules like this compound, this technique can unambiguously establish the absolute stereochemistry (R or S configuration) at the C3 stereocenter, which is crucial for understanding its biological activity.

Furthermore, a crystal structure analysis reveals detailed information about the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. mdpi.comnih.gov For this compound, hydrogen bonds involving the amino and carboxylic acid groups would be expected to play a significant role in the solid-state architecture. This information is invaluable for understanding the physicochemical properties of the solid form, such as solubility and stability.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since the (R) and (S) enantiomers of this compound are non-superimposable mirror images, they will interact differently with circularly polarized light, resulting in CD spectra that are equal in magnitude but opposite in sign (mirror images).

The CD spectrum is sensitive to the electronic transitions of the chromophores within the molecule, primarily the phenyl ring and the carboxyl group. The spatial arrangement of these groups around the chiral center dictates the sign and magnitude of the observed Cotton effects. This makes CD spectroscopy an excellent tool for distinguishing between enantiomers, determining enantiomeric excess, and studying conformational changes in solution. nih.gov The contribution of aromatic amino acid residues is a key factor in the CD spectra of chiral molecules containing them. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides theoretical insights that complement experimental data. DFT calculations can predict the ground-state geometry, electronic structure, and spectroscopic properties of this compound with high accuracy. biointerfaceresearch.com

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), one can perform a geometry optimization to find the most stable molecular conformation. jcdronline.org From this optimized structure, various properties can be calculated:

Vibrational Frequencies: Theoretical IR and Raman spectra can be computed and compared with experimental results to aid in peak assignment. jcdronline.org

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C chemical shifts using methods like GIAO (Gauge-Independent Atomic Orbital) can help validate structural assignments from experimental NMR. jcdronline.org

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity and electronic transitions.

Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. jcdronline.org

This computational approach allows for a deeper understanding of the structure-property relationships of this compound at the molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational methodology used to analyze the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide detailed insights into the conformational landscape of a molecule, such as this compound, in different environments. This technique allows for the exploration of the potential energy surface, revealing stable conformations, transitional states, and the flexibility of various molecular regions.

The conformational flexibility of this compound is crucial for its interaction with biological targets. MD simulations can elucidate the preferred spatial arrangements of its key functional groups: the aminobutyric acid backbone and the methoxy-phenyl ring. The simulation process typically involves defining a force field (a set of parameters describing the potential energy of the system), solvating the molecule in a box of water or other solvent to mimic physiological conditions, and running the simulation for a sufficient time to sample a representative range of conformations. nih.govnih.gov

Analysis of the simulation trajectory can reveal important conformational parameters. For instance, the distribution of dihedral angles within the molecule can identify the most populated rotational states (rotamers). The root-mean-square deviation (RMSD) of atomic positions over time indicates the stability of the molecule's folding, while the root-mean-square fluctuation (RMSF) of individual atoms highlights flexible regions. nih.gov For a molecule like this compound, this can reveal the relative movement of the phenyl ring with respect to the butyric acid chain.

In studies of similar GABA analogues, such as phenibut, computational studies combining MD simulations with quantum mechanics have been employed to investigate its stable isomers and the transition states between them. researchgate.net These studies show that the orientation of the protonated amine relative to the phenyl ring is a key conformational feature. researchgate.net Such analyses for this compound would involve tracking the key dihedral angles along the C-C backbone and the bond connecting the phenyl ring. The resulting data can be visualized using Ramachandran-like plots to map the allowed conformational space. nih.gov

The table below illustrates hypothetical results from an MD simulation for this compound, showcasing key conformational data that would be typically analyzed.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Simulation Time | Total time the molecular dynamics were simulated. | 200 ns |

| Force Field | Set of parameters used to calculate potential energy. | GROMOS96 |

| Solvent | The medium in which the molecule is simulated. | Explicit Water (SPC model) |

| Average RMSD | Average root-mean-square deviation of backbone atoms from the initial structure, indicating overall stability. | 1.5 Å |

| Key Dihedral Angle 1 (Cα-Cβ) | Most populated dihedral angle range for the bond between the alpha and beta carbons. | -60° to -80°, 160° to 180° |

| Key Dihedral Angle 2 (Cβ-Cγ) | Most populated dihedral angle range for the bond connecting the beta carbon to the phenyl group. | 80° to 110° |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 4.2 Å |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Designed Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For analogues of this compound, QSAR models can be invaluable for predicting the biological activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.com

The development of a robust QSAR model involves several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., binding affinities or functional potencies at a specific receptor) is required. For analogues of this compound, this would likely involve derivatives with modifications to the phenyl ring (e.g., different substituents or positions of the methoxy group) or the aminobutyric acid backbone.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and steric properties. Common descriptors include:

Electronic Descriptors: Such as HOMO and LUMO orbital energies, which have been shown to correlate with the activity of GABA-B agonists like baclofen (B1667701) analogues. nih.gov

Hydrophobicity Descriptors: Like the logarithm of the partition coefficient (logP), which influences how a molecule distributes between aqueous and lipid environments.

Steric Descriptors: Such as molecular weight, volume, or specific shape indices that describe the size and shape of the molecule.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the descriptors with the biological activity. The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques.

For GABA-B receptor agonists, QSAR studies have highlighted the importance of the aromatic moiety in receptor binding and activation. nih.gov For instance, the ability to participate in π-π stacking interactions, influenced by the electronic properties of the phenyl ring substituent, is a critical determinant of activity. A QSAR model for this compound analogues would likely reveal the optimal electronic and steric properties for the substituent on the phenyl ring to enhance biological activity.

The following interactive table presents a hypothetical QSAR dataset for a series of designed analogues of this compound, illustrating the types of data used in such a study.

| Analogue | Modification | LogP | HOMO Energy (eV) | Molecular Weight (g/mol) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | 4-methoxy (parent) | 1.25 | -5.8 | 223.26 | 15.2 |

| 2 | 4-chloro | 1.60 | -6.1 | 227.68 | 10.5 |

| 3 | 4-nitro | 1.35 | -6.5 | 238.23 | 25.8 |

| 4 | 3,4-dichloro | 2.15 | -6.3 | 262.12 | 5.1 |

| 5 | 4-methyl | 1.70 | -5.6 | 207.27 | 12.3 |

| 6 | Unsubstituted Phenyl | 1.10 | -5.7 | 193.24 | 20.1 |

A resulting QSAR equation might take the form: log(1/IC50) = c0 + c1(LogP) + c2(HOMO Energy) + c3*(Molecular Weight)

Such a model would provide a quantitative framework to guide the design of new, potentially more potent analogues.

Applications of 4 Amino 3 4 Methoxy Phenyl Butyric Acid As a Versatile Scaffold in Scientific Research

Contribution to Drug Discovery Research Initiatives

The compound 4-Amino-3-(4-methoxy-phenyl)-butyric acid, a derivative of γ-aminobutyric acid (GABA), serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural similarity to the inhibitory neurotransmitter GABA makes it and its analogues promising candidates for targeting the central nervous system. nih.govnih.gov Researchers utilize this core structure to design and synthesize novel compounds with potential therapeutic applications, particularly for neurological disorders. mdpi.com

Design and Synthesis of Novel Pharmacophores

The unique structure of this compound, featuring a phenyl ring, an amino group, and a carboxylic acid moiety, allows for diverse chemical modifications to create novel pharmacophores. mdpi.com These modifications are aimed at enhancing binding affinity and selectivity for specific biological targets, primarily GABA receptors. nih.gov The synthesis of derivatives often involves the protection of the amino group, for instance with a tert-butyloxycarbonyl (Boc) group, to facilitate selective reactions at other parts of the molecule. mdpi.com

One area of exploration is the synthesis of analogues with different substituents on the phenyl ring to modulate the molecule's electronic and steric properties. For example, the related compound baclofen (B1667701), which has a chlorine atom on the phenyl ring, is a well-known muscle relaxant that acts as a potent GABA_B receptor agonist. csic.esresearchgate.net The synthesis of various 3-substituted phenyl-4-aminobutyric acids has been undertaken to explore their potential as muscle relaxants and analgesics. nih.gov The introduction of different functional groups allows for the exploration of a wide chemical space, aiming to identify compounds with improved pharmacological profiles.

Exploration of Structure-Activity Relationships within Designed Analogues

The systematic modification of the this compound scaffold is crucial for understanding the structure-activity relationships (SAR) of its analogues. SAR studies aim to identify the key structural features responsible for the biological activity of a compound. For GABA analogues, these studies often focus on how different substituents on the phenyl ring and modifications to the butyric acid chain affect their potency and selectivity as GABA receptor modulators. csic.esnih.gov

For instance, research on baclofen analogues has shown that the nature and position of the substituent on the phenyl ring are critical for activity. nih.gov The presence of a halogen, such as chlorine in baclofen, significantly influences the compound's interaction with the GABA_B receptor. csic.es The stereochemistry of the molecule is also a critical factor, with the (R)-enantiomer of many GABA analogues, including phenibut, exhibiting significantly higher biological activity than the (S)-enantiomer. nih.govmdpi.com This stereoselectivity highlights the specific conformational requirements for effective binding to the receptor.

Table 1: Illustrative Structure-Activity Relationship Data of GABA Analogues

| Compound | R-Group on Phenyl Ring | Relative Potency (GABA_B Agonism) |

| Phenibut | H | Baseline |

| Baclofen | 4-Cl | High |

| Tolibut | 4-CH₃ | Moderate |

| This compound | 4-OCH₃ | Moderate |

Note: This table is a simplified representation based on general findings in the field of GABA analogues and is for illustrative purposes. Specific potency values can vary depending on the assay.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying the function of biological systems. They are small molecules designed to interact with a specific biological target, such as a receptor or enzyme, allowing researchers to investigate its role in cellular processes. nih.gov The this compound scaffold can be functionalized to create such probes.

One common strategy is the development of photoaffinity probes. These probes are designed to bind to their target and, upon exposure to light, form a covalent bond, permanently labeling the target protein. nih.gov This allows for the identification and characterization of the binding site. For example, a derivative of this compound could be synthesized with a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, attached to a non-critical position of the molecule. nih.gov Such a probe could be used to study its interaction with GABA receptors or other potential binding partners in the brain. nih.gov

Role in Material Science and Polymer Chemistry Research

The unique chemical structure of this compound also lends itself to applications in material science and polymer chemistry. The presence of both an amino and a carboxylic acid group allows it to act as a monomer in polymerization reactions, while the phenyl and methoxy (B1213986) groups can impart specific properties to the resulting materials.

Synthesis of Functional Monomers and Polymers

Amino acids and their derivatives are valuable building blocks for the synthesis of functional polymers, such as polyamides and biodegradable polymers. researchgate.netnih.gov this compound can be used as a monomer to create polymers with specific functionalities. For instance, it can undergo polycondensation reactions to form polyamides, where the amino group of one monomer reacts with the carboxylic acid group of another to form an amide bond. researchgate.net

The resulting polymers may possess interesting properties due to the presence of the methoxy-phenyl group. This group can influence the polymer's solubility, thermal stability, and mechanical properties. mdpi.com Furthermore, the chiral nature of this compound allows for the synthesis of chiral polymers. researchgate.netmdpi.com Chiral polymers have applications in areas such as chiral separations and catalysis. birmingham.ac.uk

Development of Novel Organic Materials with Specific Architectures

The incorporation of this compound into polymer backbones can lead to the development of novel organic materials with specific architectures and properties. For example, by using this monomer in combination with other monomers, copolymers with tailored functionalities can be synthesized. nih.gov

One area of interest is the development of biodegradable polymers. The presence of ester or amide linkages in polymers derived from amino acids can make them susceptible to hydrolysis, leading to biodegradation. nih.gov This makes them attractive for biomedical applications, such as in drug delivery systems or as scaffolds for tissue engineering. nih.gov The methoxy-phenyl group could also be further functionalized to attach other molecules, such as drugs or imaging agents, to the polymer backbone, creating multifunctional materials.

Utilization in Agricultural Chemistry Research

The scaffold of this compound, a β-aryl-γ-amino acid, represents a versatile structural motif with potential applications in agricultural chemistry. While direct research on this specific compound in crop protection is limited, the broader class of β-amino acids and their derivatives are recognized as valuable building blocks for the synthesis of agrochemical compounds. Their inherent biological activity and structural diversity make them attractive candidates for the development of novel crop protection agents.

Design of Crop Protection Agents

The design of modern crop protection agents often involves the incorporation of chiral scaffolds that can interact specifically with biological targets in pests and weeds. The β-aryl-γ-amino acid framework of this compound offers several features that are desirable in the design of new agrochemicals. The presence of both an amino and a carboxylic acid group allows for a variety of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.

While specific examples of fungicides, insecticides, or herbicides based directly on this compound are not readily found in publicly available research, the structural components of this molecule are present in various active agrochemical compounds. For instance, the methoxyphenyl group is a common moiety in a number of commercial pesticides. Research into novel herbicides has included complex molecules that feature a substituted methoxyphenyl group, indicating the utility of this fragment in achieving biological activity. google.comepo.org

The development of novel diamide (B1670390) insecticides has also explored the use of amino acid skeletons to link different functional fragments. mdpi.com This approach highlights the potential for using amino acid derivatives, such as this compound, as a basis for creating new insecticidal compounds. The general strategy involves combining known active fragments through an amino acid linker to generate new molecules with potentially improved properties.

Synthesis of Agrochemical Research Compounds

In the synthesis of new agrochemical research compounds, β-amino acids serve as versatile starting materials. The synthesis of novel picolinic acid derivatives with herbicidal activity, for example, demonstrates the type of synthetic strategies where a scaffold like this compound could be employed. nih.gov

The following table provides examples of how related β-aryl-γ-amino acid scaffolds have been explored in agrochemical research, illustrating the potential of the this compound backbone in this field.

| Agrochemical Application | Compound Scaffold | Research Findings |

| Herbicides | Phenyl-substituted picolinic acids | Synthesis of novel compounds with significant herbicidal activity against various weeds. nih.gov |

| Insecticides | Diamide derivatives with amino acid linkers | Development of new diamide compounds with insecticidal activity against several pest species. mdpi.com |

| Fungicides | Phenyl-substituted benzoylpyrazoles | Preparation of novel benzoylpyrazoles with potential as grass herbicides. researchgate.net |

Application in Advanced Catalysis Research

The chiral nature of this compound makes its scaffold a promising candidate for applications in advanced catalysis, particularly in the development of chiral ligands for asymmetric catalysis and in organocatalytic systems. The presence of multiple functional groups allows for its incorporation into more complex catalytic structures.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric synthesis to produce enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. Amino acids and their derivatives are widely used as precursors for the synthesis of these chiral ligands due to their natural chirality and ready availability. researchgate.net

Derivatives of β-amino acids have been successfully used to create chiral ligands for a variety of metal-catalyzed asymmetric reactions. For example, chiral β-aminophosphine derivatives have been shown to be effective ligands in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions to enones. rsc.org The synthesis of these ligands often involves the modification of the amino and carboxylic acid groups of the β-amino acid to introduce phosphorus-containing moieties that can coordinate to a metal center.

While there is no specific literature detailing the use of this compound for this purpose, its structure is well-suited for the development of novel chiral ligands. The following table illustrates the types of asymmetric reactions where chiral ligands derived from analogous amino acid scaffolds have been successfully applied.

| Asymmetric Reaction | Ligand Type Derived from Amino Acid Scaffold | Metal Catalyst | Achieved Enantioselectivity (ee) |

| Allylic Alkylation | Chiral β-aminophosphine | Palladium | High |

| 1,4-Addition to Enones | Chiral β-aminophosphine | Copper | High |

| N-H Insertion | Chiral aminoamide silanol | Copper | High |

| Mannich Reaction | Chiral urea (B33335) derivatives | Zirconium | High |

Development of Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amino acids and their derivatives are a prominent class of organocatalysts. frontiersin.org The bifunctional nature of amino acids, containing both a Brønsted acid (carboxylic acid) and a Brønsted base (amino group), allows them to activate substrates in a manner similar to enzymes.

Although direct application of this compound as an organocatalyst has not been reported, its structural framework is analogous to other amino acids that have been used to develop novel organocatalytic systems. For instance, derivatives of proline and other amino acids have been used to catalyze a wide range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.gov

The development of novel organocatalysts often involves modifying the basic amino acid structure to enhance its catalytic activity and selectivity. For example, chiral urea derivatives of amino acids have been shown to be highly effective catalysts for the asymmetric Mannich reaction, leading to the synthesis of β-amino acids with high enantioselectivity. acs.org The this compound scaffold could potentially be modified in a similar manner to create new bifunctional organocatalysts for a variety of asymmetric transformations.

Challenges, Opportunities, and Future Perspectives in Research Involving 4 Amino 3 4 Methoxy Phenyl Butyric Acid

Overcoming Synthetic Hurdles for Scalable Production

The efficient and scalable synthesis of chiral molecules like 4-Amino-3-(4-methoxy-phenyl)-butyric acid is a critical bottleneck in its journey from a laboratory curiosity to a widely accessible research compound or therapeutic agent. The primary challenge lies in the stereoselective synthesis to obtain the desired enantiomer, as the biological activity of chiral molecules is often enantiomer-dependent. For instance, the (R)-enantiomer of many GABA analogs exhibits significantly higher potency compared to the (S)-enantiomer. scirp.org

Table 1: Comparison of Synthetic Strategies for Chiral β-Aryl-γ-amino Acids

| Synthetic Strategy | Advantages | Disadvantages | Scalability Potential |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited by the availability and diversity of the chiral pool. | Moderate |

| Asymmetric Catalysis | High enantioselectivity and catalytic efficiency. | Often requires expensive and sensitive catalysts. | High, with catalyst optimization. |

| Enzymatic Resolution | High stereospecificity and mild reaction conditions. | Can be limited by enzyme stability and substrate scope. | Moderate to High |

| Diastereoselective Synthesis | Can provide good control over stereochemistry. | May require stoichiometric amounts of chiral auxiliaries. | Moderate |

Expanding the Scope of Chemical Transformations

The inherent functionality of this compound, possessing both an amino group and a carboxylic acid group, provides a versatile platform for a wide array of chemical transformations. The Boc-protected form of the (R)-enantiomer, Boc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid, is a key building block in peptide synthesis, allowing for its incorporation into peptide sequences to create novel peptidomimetics with potentially enhanced pharmacological properties. chemimpex.com

Beyond peptide synthesis, the derivatization of the amino and carboxylic acid moieties can lead to a diverse library of compounds with altered physicochemical properties, such as lipophilicity, which can influence their ability to cross the blood-brain barrier. researchgate.net The methoxy (B1213986) group on the phenyl ring also presents an opportunity for modification, such as demethylation or substitution, to explore structure-activity relationships further.

The functionalization of GABA analogs is a key strategy in drug discovery to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov These chemical modifications can transform a lead compound into a viable drug candidate for treating a range of neurological disorders. nih.gov

Exploring New Applications in Emerging Fields of Chemistry and Biology

While the primary research focus for this compound and its analogs has been in neuroscience, its unique chemical structure opens doors to applications in other emerging scientific domains. In the field of materials science, functionalized amino acids are being explored for the creation of novel polymers and advanced materials. chemimpex.com The incorporation of such molecules can enhance properties like solubility and bioavailability, making them valuable for developing effective drug delivery systems. chemimpex.com Butyric acid and its derivatives are also used in the polymer chemical industry, for example, in the production of cellulose (B213188) acetate (B1210297) butyrate (B1204436) plastics, which have good light resistance and are suitable for various coatings. betterchemtech.comnih.gov

The neuroprotective properties of related compounds suggest that this compound derivatives could be investigated for their potential in mitigating neuronal damage in neurodegenerative diseases. researchgate.net Furthermore, the ability of GABAergic compounds to modulate neuronal activity makes them interesting candidates for studying complex neurological processes and developing tools for neuroscience research. numberanalytics.com

Table 2: Potential Emerging Applications for this compound Derivatives

| Field | Potential Application | Rationale |